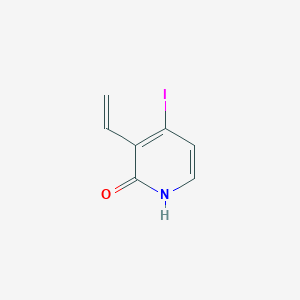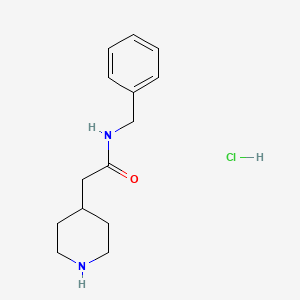
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide, also known as CTET, is a thiazole-based compound that has shown promising results in scientific research applications.
Mecanismo De Acción
The exact mechanism of action for N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide is not fully understood, but it is thought to act on multiple pathways involved in disease progression. N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and topoisomerase II, which play a role in inflammation and cancer cell growth. Additionally, N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in cellular energy metabolism and has been linked to neuroprotection.
Biochemical and Physiological Effects
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide can reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which can help protect cells from oxidative stress. Additionally, N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, which can help reduce inflammation. In animal models, N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide has been shown to improve cognitive function and reduce neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide in lab experiments is its relatively simple synthesis method. Additionally, N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide has shown promising results in a variety of disease models, making it a versatile compound for scientific research. However, one limitation of using N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide is its limited bioavailability, which may affect its efficacy in vivo. Additionally, further studies are needed to fully understand the mechanism of action for N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide and its potential side effects.
Direcciones Futuras
There are several future directions for N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide research. One area of interest is its potential use in combination with other compounds to enhance its efficacy. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide in vivo. Finally, N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide may have potential applications in other disease areas, such as metabolic disorders and cardiovascular disease, which warrant further investigation.
Conclusion
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide is a thiazole-based compound that has shown promising results in scientific research applications. Its synthesis method has been optimized to improve yield and purity, making it a viable option for lab experiments. N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide has been studied for its potential use in treating cancer, inflammation, and neurological disorders, and has demonstrated a variety of biochemical and physiological effects. While there are limitations to using N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide in research, its potential applications and future directions warrant further investigation.
Métodos De Síntesis
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide can be synthesized using a multi-step process that involves the reaction of 4-cyanobenzaldehyde and thiosemicarbazide to form 4-(4-cyanophenyl)thiazol-2-amine. This intermediate is then reacted with 4-ethoxyphenylacetyl chloride to produce N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide. The synthesis method for N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide has been optimized to improve yield and purity, making it a viable option for scientific research.
Aplicaciones Científicas De Investigación
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. In vitro studies have shown that N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In animal models, N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide has demonstrated neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-2-25-17-9-5-14(6-10-17)11-19(24)23-20-22-18(13-26-20)16-7-3-15(12-21)4-8-16/h3-10,13H,2,11H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHPWQPWEAPVEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1H-Indazol-6-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2973265.png)
![3-(2-Amino-4-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dion+](/img/structure/B2973268.png)
![2-Chloro-N-[[3-[(3-fluorophenyl)methylsulfamoyl]phenyl]methyl]propanamide](/img/structure/B2973269.png)
![N-(4-acetylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2973271.png)


![2,4-difluoro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2973276.png)
![3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B2973278.png)

![2-[(3,4-dichlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2973280.png)

![2-Amino-6-benzyl-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2973282.png)

![Tert-butyl 4-[(4-fluorophenyl)methyl]-3-methylpiperazine-1-carboxylate](/img/structure/B2973286.png)